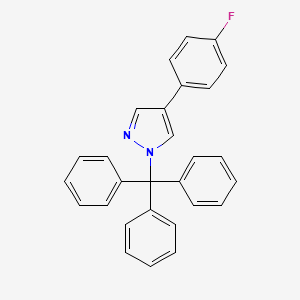
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole
概要
説明
4-Fluorophenol is a fluorophenol that is phenol in which the hydrogen para- to the hydroxy group has been replaced by a fluorine . It is a widely used intermediate in the industrial production of several drugs .
Synthesis Analysis
The synthesis of fluorophenol compounds often involves the use of reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) .Molecular Structure Analysis
The molecular structure of fluorophenol compounds can be analyzed using techniques such as density functional theory (DFT) with a 6–311++G(d,p) basis set .Chemical Reactions Analysis
Fluorophenol compounds can undergo various chemical reactions, including those involving flammable gases .Physical And Chemical Properties Analysis
4-Fluorophenol has a molecular weight of 112.10 g/mol and a formula of C6H5FO .科学的研究の応用
1. Benzyl (4-fluorophenyl)phenylphosphine oxide-modified epoxy resin
- Application Summary : This compound is used to improve the flame retardancy and dielectric properties of epoxy resin (EP). It’s particularly useful in the field of advanced electronic materials .
- Methods of Application : The compound is prepared by curing a mixture of benzyl (4-fluorophenyl)phenylphosphine oxide (BFPPO) and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .
- Results : The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP .
2. 4-Fluorophenylacetylene
- Application Summary : This compound is used as an intermediate in the synthesis of liquid crystals, pharmaceuticals, and organic compounds. It’s also used for vacuum deposition .
3. Schiff Base Metal (II) Complexes
- Application Summary : A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), were synthesized and tested for their antibacterial activity .
- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were synthesized in a methanolic medium .
- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .
4. Exciplex-Based Deep-Blue Organic Light-Emitting Diodes
- Application Summary : A compound, 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA), was designed as an electron acceptor by integrating three bis(4-fluorophenyl)amine groups into a heptazine core for use in organic light-emitting diodes (OLEDs) .
- Methods of Application : The compound was used in an OLED containing an exciplex system as an emitting layer .
- Results : The OLED showed deep-blue emission with Commission Internationale de l’Eclairage coordinates of (0.16, 0.12), a peak luminance of 15,148 cd m −2, and a rather high maximum external quantum efficiency of 10.2% along with a low roll-off .
5. Schiff Base Metal (II) Complexes
- Application Summary : A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), were synthesized and tested for their antibacterial activity .
- Methods of Application : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes were synthesized in a methanolic medium .
- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .
6. Gas Permeation Properties of Soluble Aromatic Polyimides
- Application Summary : A series of new organic polyimides were synthesized from 4-fluoro-4’4"-diaminotriphenylmethane and four different aromatic dianhydrides. These polyimides exhibited good thermal stability and solubility in polar aprotic solvents .
- Methods of Application : The polyimides were synthesized through a one-step, high-temperature, direct polycondensation in m-cresol at 180–200 °C .
- Results : The resulting polyimides were used to prepare dense membranes by solution casting and solvent evaporation. These membranes were evaluated for their gas transport properties (permeability, diffusivity, and solubility coefficients) toward pure hydrogen, helium, oxygen, nitrogen, methane, and carbon dioxide gases .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-fluorophenyl)-1-tritylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21FN2/c29-27-18-16-22(17-19-27)23-20-30-31(21-23)28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUVEINQDUOODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(C=N4)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-phenyl)-1-trityl-1H-pyrazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

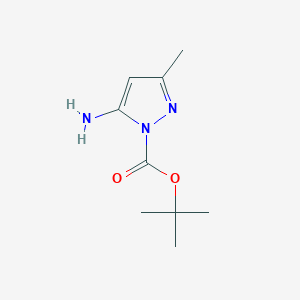
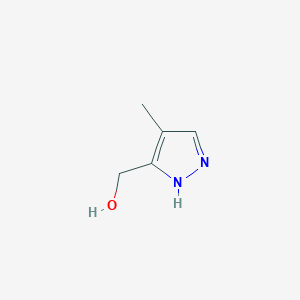
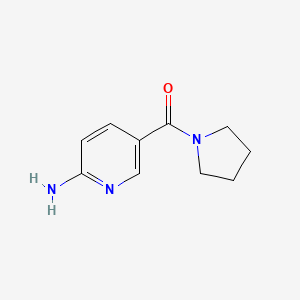
![4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1398532.png)
![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophen-4-one](/img/structure/B1398534.png)
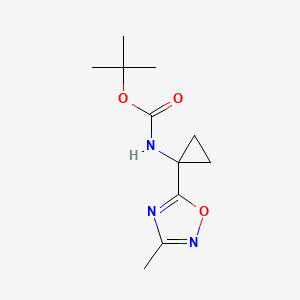
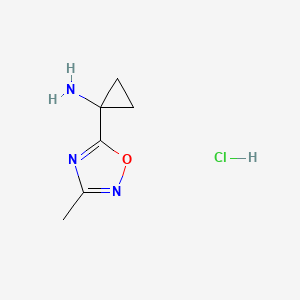
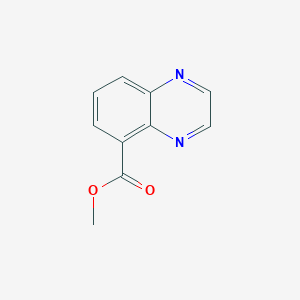
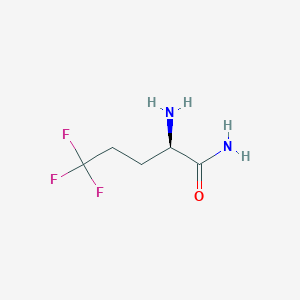
![D-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B1398544.png)
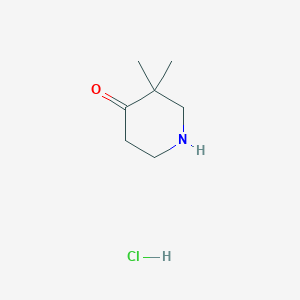

![Ethyl 3-(4-tert-butylphenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398547.png)
![Ethyl 3-(3,4-dichlorophenyl)-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B1398548.png)